![molecular formula C20H23N3O2 B2727644 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide CAS No. 868977-58-6](/img/structure/B2727644.png)
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety through an ethyl chain
作用机制
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in 4-butoxy-n-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, have been recognized as having a wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical reactions . The downstream effects of these pathways would depend on the specific targets of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have various effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The benzamide moiety can be introduced via amide bond formation using appropriate coupling reagents such as EDCI or DCC . The butoxy group is usually introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
化学反应分析
Types of Reactions
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the butoxy group or the benzamide moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy group, in particular, can affect the compound’s lipophilicity and ability to interact with biological membranes .
属性
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-14-25-18-9-7-16(8-10-18)20(24)21-12-11-17-15-23-13-5-4-6-19(23)22-17/h4-10,13,15H,2-3,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDZCNYOHRIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
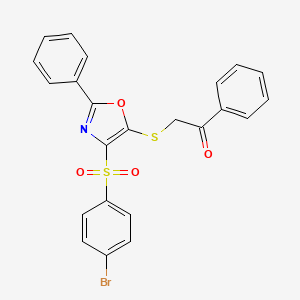
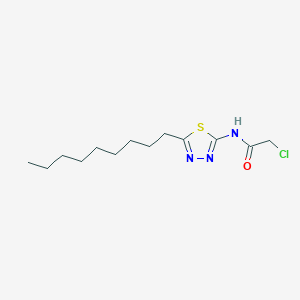
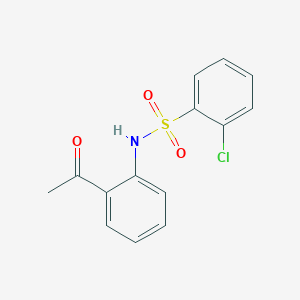
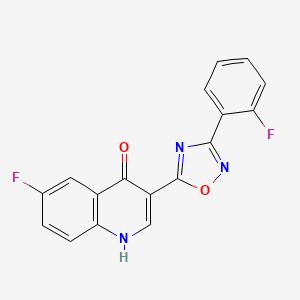
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2727568.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2727569.png)
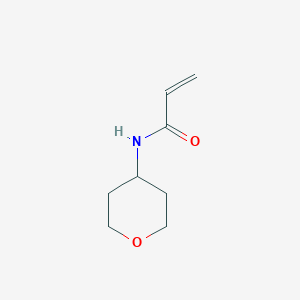
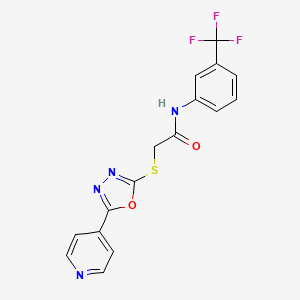
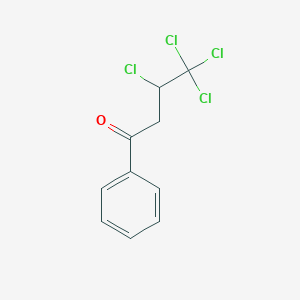
![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
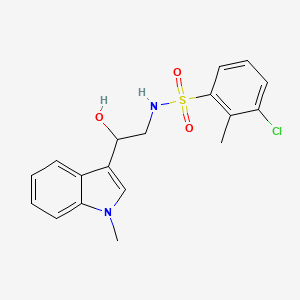
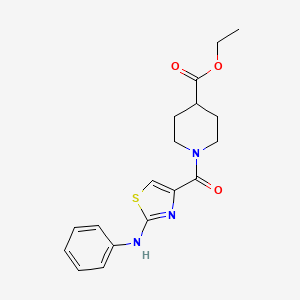
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)
